molecular formula C15H16BrNO4S B5065756 3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide

3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide

Cat. No.: B5065756
M. Wt: 386.3 g/mol
InChI Key: HMMRPPFCANKRPI-UHFFFAOYSA-N
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Description

3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry due to their antibacterial properties. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a methoxy group attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide typically involves the following steps:

    Sulfonation: The addition of a sulfonamide group to the aromatic ring.

The reaction conditions often involve the use of bromine or bromine-containing reagents, sulfonamide precursors, and appropriate solvents under controlled temperatures and pressures.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and sulfonation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzenesulfonamides.

Scientific Research Applications

3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.

    Biological Research: The compound is used in the study of enzyme inhibition and protein binding.

    Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide involves its interaction with bacterial enzymes, inhibiting their function and leading to the disruption of bacterial cell wall synthesis. The molecular targets include enzymes like dihydropteroate synthase, which is crucial for folate synthesis in bacteria.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(2-ethoxyphenyl)-2-thiophenecarboxamide
  • 3-bromo-N-(4-ethoxyphenyl)-2-thiophenecarboxamide
  • 3-bromo-N-(2-ethylphenyl)-2-thiophenecarboxamide

Uniqueness

3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of bromine, ethoxy, and methoxy groups makes it a versatile compound for various applications in medicinal and industrial chemistry.

Properties

IUPAC Name

3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO4S/c1-3-21-15-7-5-4-6-13(15)17-22(18,19)11-8-9-14(20-2)12(16)10-11/h4-10,17H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMRPPFCANKRPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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